Technical Guide: 2-Methyl-1H-indol-6-ol Chemical Properties & Applications
Technical Guide: 2-Methyl-1H-indol-6-ol Chemical Properties & Applications
Abstract
2-Methyl-1H-indol-6-ol (CAS: 54584-22-4), also known as 6-hydroxy-2-methylindole, represents a critical scaffold in medicinal chemistry and material science.[1][2] Unlike its more common isomer, 5-hydroxy-2-methylindole (a serotonin analog), the 6-hydroxy variant offers unique electronic distribution and steric properties that make it a valuable pharmacophore for kinase inhibitors (EGFR/VEGFR) and antiviral agents.[3] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and experimental protocols for isolation and functionalization.[3]
Part 1: Physicochemical Profile
The 6-hydroxy-2-methylindole moiety combines the electron-rich indole system with a phenolic hydroxyl group at the C6 position and a methyl group at C2. This substitution pattern enhances stability against C3-oxidation compared to non-methylated indoles while retaining high nucleophilicity.
Table 1: Core Chemical Specifications
| Property | Data | Source/Notes |
| IUPAC Name | 2-Methyl-1H-indol-6-ol | |
| CAS Number | 54584-22-4 | [1] |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Oxidizes to brown upon air exposure |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in CHCl₃ | Phenolic nature allows solubility in basic aq.[4] media |
| pKa (Predicted) | ~10.07 (Phenolic OH), ~17.5 (Indole NH) | Based on 6-hydroxyindole data [2] |
| Boiling Point | 344.8 ± 15.0 °C (Predicted) | [3] |
| Density | 1.26 ± 0.06 g/cm³ (Predicted) | [3] |
| Melting Point | Not standardized in commercial catalogs | Requires experimental determination (Est. >100°C based on analogs) |
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 2-methyl-1H-indol-6-ol is non-trivial due to the regioselectivity challenges associated with the starting material, 3-aminophenol (or its hydrazine derivative). The two primary routes are the Fischer Indole Synthesis and the Bischler-Möhlau Reaction .
Fischer Indole Synthesis (Preferred Route)
The reaction of 3-methoxyphenylhydrazine with acetone yields a mixture of 4-methoxy-2-methylindole and 6-methoxy-2-methylindole. Subsequent demethylation affords the target product. Direct use of 3-hydroxyphenylhydrazine is possible but prone to oxidative side reactions.
Regioselectivity Challenge: Cyclization of the hydrazone formed from a meta-substituted hydrazine can occur at either the ortho or para position relative to the substituent, leading to a mixture of 4- and 6-isomers.
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4-Isomer: Formed via cyclization at the sterically more crowded ortho carbon.
-
6-Isomer (Target): Formed via cyclization at the para carbon (kinetically and thermodynamically favored in many solvent systems).
Separation Strategy
Recent literature on the Bischler-Möhlau reaction has established robust chromatographic protocols for separating 4- and 6-hydroxyindole isomers, using a gradient of Dichloromethane (DCM) and Methanol [4].
Visualization: Synthetic Pathway
Caption: Logical flow for the regioselective synthesis and isolation of 2-methyl-1H-indol-6-ol.
Part 3: Chemical Reactivity & Functionalization
Electrophilic Substitution (C3 Position)
The C2-methyl group blocks the 2-position, directing electrophilic attack almost exclusively to the C3 position.[3] The electron-donating hydroxyl group at C6 further activates the ring.
-
Formylation: Vilsmeier-Haack reaction yields 6-hydroxy-2-methylindole-3-carboxaldehyde.
-
Halogenation: Bromination with NBS occurs rapidly at C3.[3]
O-Alkylation vs. N-Alkylation
The phenolic hydroxyl (pKa ~10) is more acidic than the indole NH (pKa ~17).
-
Selective O-Alkylation: Use weak bases (K₂CO₃ in Acetone) to target the oxygen.
-
N-Alkylation: Requires strong bases (NaH in DMF) to deprotonate the indole nitrogen.
Oxidation & Polymerization
Like many hydroxyindoles, the 6-ol derivative is susceptible to oxidation, forming quinone-imine intermediates that polymerize into melanin-like pigments.[3] This property is exploited in hair dye formulations and antioxidant applications [5].[3]
Part 4: Applications in Drug Discovery[3][6][7]
Kinase Inhibition (EGFR/VEGFR)
The 2-methyl-6-hydroxyindole scaffold serves as a bioisostere for other bicyclic heterocycles in kinase inhibitors. The C6-OH provides a hydrogen bond donor/acceptor site critical for binding in the ATP pocket of enzymes like EGFR and VEGFR-2 [6].
Antiviral Agents
Structural analogs of 6-hydroxyindoles have shown broad-spectrum antiviral activity. The core is related to Arbidol (Umifenovir), an indole-based antiviral targeting influenza and potentially SARS-CoV-2 fusion machinery [7].
Natural Product Antioxidants
Identified as a predominant phenolic in Acacia seeds, 2-methyl-1H-indol-6-ol contributes to the radical scavenging capacity of these extracts, suggesting potential use as a food-grade antioxidant or nutraceutical additive [8].
Part 5: Experimental Protocols
Protocol A: Synthesis via Fischer Indolization
Adapted for laboratory-scale preparation (10g scale).
Reagents:
-
3-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Acetone (3.0 eq)[3]
-
Polyphosphoric Acid (PPA) or ZnCl₂ (Catalyst)[3]
-
Boron Tribromide (BBr₃) (Demethylating agent)[3]
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve 3-methoxyphenylhydrazine HCl (17.4 g, 0.1 mol) in Ethanol (100 mL). Add Acetone (17.4 g, 0.3 mol) dropwise at 0°C. Stir for 2 hours at room temperature. Evaporate solvent to yield the crude hydrazone.
-
Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (100 g). Heat to 100°C for 3 hours with mechanical stirring. The mixture will darken.
-
Quenching: Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring. Neutralize with NaOH solution until pH ~7.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over Na₂SO₄ and concentrate.[3]
-
Isomer Separation (Critical):
-
Dissolve the crude residue (mixture of 4- and 6-methoxy-2-methylindole) in minimal DCM.
-
Perform Flash Column Chromatography using Silica Gel.[3]
-
Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).[3]
-
Note: The 4-isomer typically elutes first due to intramolecular H-bonding (if NH is free) or steric shielding. The 6-isomer elutes second.
-
-
Demethylation: Dissolve the isolated 6-methoxy-2-methylindole in anhydrous DCM at -78°C. Add BBr₃ (1M in DCM, 3.0 eq) dropwise. Warm to RT overnight. Quench with NaHCO₃. Extract, dry, and recrystallize from Ethanol/Water.[3]
Protocol B: Handling & Storage
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and prone to auto-oxidation.
-
Solubility Check: For biological assays, dissolve in DMSO to create a 10 mM stock solution. Avoid aqueous stock solutions due to potential oxidation.
References
-
CAS Registry . "2-Methyl-1H-indol-6-ol (CAS 54584-22-4)".[2] Chemical Abstracts Service.[3]
- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
-
ChemNet . "Physicochemical Properties of 2-Methyl-1H-indol-6-ol". Link
-
Sharapov, A.D., et al. (2022).[3][5][6] "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction". Chimica Techno Acta, 9(2). Link
-
Ee, K.Y., et al. (2011).[3][7] "Phenolic, antioxidant capacity, and antinutritional compounds in different Australian Acacia seeds".[3] Food Chemistry, 129, 816-821.[3][7] Link[3]
-
Song, X., et al. (2015).[3][6] "Design, synthesis and biological evaluation of novel indole derivatives as dual EGFR/VEGFR-2 inhibitors". European Journal of Medicinal Chemistry.
-
Barabanov, M.A., et al. (2021).[3] "Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins". Chemistry of Heterocyclic Compounds, 57, 432–439.[3] Link
-
BenchChem . "Protocol for Fischer Indole Synthesis of 2-Methylindoles". Link[3]
Sources
- 1. 1891097-96-3|2-(Hydroxymethyl)-1H-indol-6-ol|BLD Pharm [bldpharm.com]
- 2. 54584-22-4[2-Methyl-1H-indol-6-ol 97%]- Jizhi Biochemical [acmec.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents | MDPI [mdpi.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
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